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molecular formula C12H12N2O B8723433 1-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

1-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No. B8723433
M. Wt: 200.24 g/mol
InChI Key: BNEALNTWWPLJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09127003B2

Procedure details

A solution of sodium hydrosulfite (512 mg, 2.498 mmol) in water (3.25 mL) was added to a solution of methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate (200 mg, 0.833 mmol) and 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (167 mg, 0.833 mmol) in ethanol (6.5 mL) in a microwave vial. The reaction mixture was heated in the microwave for 5 h at 100° C. The reaction mixture was diluted with DCM (20 mL), dried (Na2SO4), filtered and concentrated in vacuo to afford the crude product as a colourless oil. The crude product was purified by column chromatography on a silica cartridge (25 g) using a gradient of 60% EtOAc/cyclohexane→100% EtOAc/cyclohexane. (The product eluted near the solvent front). The appropriate fractions were combined and evaporated under vacuum to give the product as a yellow oil—methyl 2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazole-5-carboxylate (260 mg, 0.666 mmol, 80% yield)
Quantity
512 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Quantity
3.25 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH3:9][O:10][C:11]1[CH:12]=[C:13]([CH:18]=[C:19]([N+:23]([O-])=O)[C:20]=1[NH:21][CH3:22])[C:14]([O:16][CH3:17])=[O:15].[CH:26]1([CH2:29][N:30]2[C:34]3=[N:35][CH:36]=[CH:37][CH:38]=[C:33]3[CH:32]=[C:31]2[CH:39]=O)[CH2:28][CH2:27]1>O.C(O)C.C(Cl)Cl>[CH:26]1([CH2:29][N:30]2[C:34]3=[N:35][CH:36]=[CH:37][CH:38]=[C:33]3[CH:32]=[C:31]2[C:39]2[N:21]([CH3:22])[C:20]3[C:11]([O:10][CH3:9])=[CH:12][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:18][C:19]=3[N:23]=2)[CH2:27][CH2:28]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
512 mg
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
200 mg
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=C(C1NC)[N+](=O)[O-]
Name
Quantity
167 mg
Type
reactant
Smiles
C1(CC1)CN1C(=CC=2C1=NC=CC2)C=O
Name
Quantity
3.25 mL
Type
solvent
Smiles
O
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product as a colourless oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on a silica cartridge (25 g)
WASH
Type
WASH
Details
(The product eluted near the solvent front)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CC1)CN1C(=CC=2C1=NC=CC2)C2=NC1=C(N2C)C(=CC(=C1)C(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.666 mmol
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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